Phenolphthalein monophosphate dicyclohexylammonium salt

概要

説明

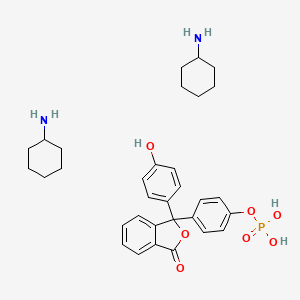

Phenolphthalein monophosphate dicyclohexylammonium salt is a chemical compound with the molecular formula C20H15O7P·2C6H13N and a molecular weight of 596.65 g/mol. It is commonly used in scientific research, particularly in enzyme-linked immunosorbent assays (ELISA) to determine the concentration of progesterone in milk samples.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of phenolphthalein with phosphoric acid and dicyclohexylamine under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as methanol, to facilitate the formation of the salt.

Industrial Production Methods: On an industrial scale, the production of phenolphthalein monophosphate dicyclohexylammonium salt involves large-scale reactors where precise temperature and pressure control are maintained to ensure consistent product quality. The process may also include purification steps to remove any impurities and achieve the desired purity level.

化学反応の分析

Types of Reactions: Phenolphthalein monophosphate dicyclohexylammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of phenolphthalein, as well as substituted phenolphthalein derivatives.

科学的研究の応用

pH Indicators

Phenolphthalein monophosphate dicyclohexylammonium salt is widely recognized for its role as a pH indicator . It transitions from colorless in acidic environments to pink in alkaline conditions, making it a valuable tool in various chemical experiments and titrations. The visual change facilitates the determination of acidity or alkalinity in solutions, which is crucial for many analytical procedures.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the formulation of medications that require precise pH control to ensure stability and efficacy. Its ability to act as a pH-sensitive agent allows for the development of drugs that maintain their active forms under specific pH conditions, enhancing therapeutic effectiveness .

Biochemical Assays

This compound plays a significant role in biochemical assays . It is employed in assays for detecting and quantifying biomolecules, such as enzymes and substrates. For instance, it can be used as a substrate for alkaline phosphatase assays, where the release of free phenolphthalein correlates with enzymatic activity, providing quantitative data on enzyme concentration in biological samples .

Analytical Chemistry

In analytical chemistry, this compound is essential for performing titrations where clear endpoint indicators are necessary. Its high sensitivity to pH changes allows researchers to determine endpoint reactions accurately, which is vital for quantitative analysis in various chemical contexts .

Educational Purposes

The compound is also commonly used in educational laboratories to demonstrate acid-base reactions and the principles of chemical indicators. Its practical application helps students understand fundamental concepts in chemistry through hands-on experimentation.

Data Tables

Here are some summarized findings regarding the stability and use of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| pH Indicator | Transitions from colorless to pink based on pH levels | Effective for determining acidity/alkalinity in various solutions |

| Pharmaceutical Formulation | Used for drugs requiring stable pH conditions | Enhances drug stability and efficacy under controlled pH environments |

| Biochemical Assays | Serves as a substrate for enzyme assays | Correlates enzymatic activity with phenolphthalein release; useful for quantifying enzymes |

| Analytical Chemistry | Facilitates endpoint detection in titrations | Provides clear visual cues for accurate quantitative analysis |

| Educational Use | Demonstrates acid-base reactions | Engages students with interactive learning through practical applications |

Case Study 1: Alkaline Phosphatase Assay

In a study examining the use of this compound as a substrate for alkaline phosphatase assays, researchers prepared solutions at varying concentrations and incubated them under controlled conditions. The amount of free phenolphthalein released was measured to assess enzyme activity. Results indicated a direct proportionality between enzyme concentration and color intensity, demonstrating its effectiveness as an assay substrate .

Case Study 2: Stability Testing

A research project focused on stabilizing this compound in aqueous solutions highlighted the importance of buffer systems. Solutions were prepared with different buffer concentrations and incubated at elevated temperatures to simulate storage conditions. The study found that certain alkaline buffers significantly reduced hydrolysis rates, maintaining the integrity of the compound over time .

作用機序

The compound exerts its effects through its interaction with enzymes involved in the detection of progesterone. The phenolphthalein moiety acts as a chromogenic substrate, producing a color change upon reaction with the enzyme, which can be quantified to determine the concentration of the target analyte.

Molecular Targets and Pathways Involved: The primary molecular target is the enzyme linked to progesterone detection, and the pathway involves the enzymatic conversion of the chromogenic substrate to a detectable product.

類似化合物との比較

Phenolphthalein phosphate

Phenolphthalein hydroxide

Phenolphthalein sodium salt

Does this cover everything you were looking for, or is there something more specific you'd like to know?

生物活性

Phenolphthalein monophosphate dicyclohexylammonium salt (CAS Number: 14815-59-9) is a compound widely recognized for its applications in biochemical assays, particularly as a substrate for alkaline phosphatase. This article explores its biological activity, including its biochemical roles, toxicity, and potential therapeutic implications, supported by relevant case studies and research findings.

1. Overview of this compound

This compound serves primarily as an indicator in various titrations and enzyme immunoassays. It is particularly noted for its role as a substrate in the detection of alkaline phosphatase activity, which is crucial in numerous diagnostic applications .

2.1 Enzymatic Activity

The compound acts as a substrate for alkaline phosphatase, facilitating the measurement of enzyme activity in clinical diagnostics. The enzymatic reaction involving phenolphthalein monophosphate results in the release of phenolphthalein, which can be quantified spectrophotometrically . This property is utilized in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.

2.2 Bioautography

Recent studies have indicated that phenolphthalein monophosphate can enhance bioautography techniques, particularly with the protozoan Trichomonas vaginalis. This suggests potential applications in microbiological assays and pathogen detection .

2.3 Acid Phosphatase Isoenzymes

Phenolphthalein monophosphate has been shown to distinguish between various isoenzymes of acid phosphatase, providing insights into enzyme specificity and function in different biological contexts .

3. Toxicity and Safety Profile

Phenolphthalein itself has been associated with several health risks. Notably:

- Carcinogenicity : Studies have indicated that phenolphthalein may exhibit carcinogenic properties, particularly linked to chromosomal aberrations in human cells at doses as low as 23 µg/ml .

- Allergic Reactions : Allergic reactions to phenolphthalein can manifest as skin rashes or more severe conditions such as erythema multiforme .

- Long-term Effects : Chronic use or overdose can lead to gastrointestinal disturbances, electrolyte imbalances, and potential kidney damage .

4.1 Case Studies

A variety of studies have explored the biological activity of phenolphthalein monophosphate:

- Study on Chromosomal Aberrations : A significant increase in chromosome aberrations was observed in human cells exposed to phenolphthalein, suggesting its role as a promutagen that requires metabolic activation for clastogenic effects .

- Impact on Alkaline Phosphatase Assays : Research demonstrated that using phenolphthalein monophosphate as a substrate significantly improved the sensitivity and accuracy of alkaline phosphatase assays compared to traditional methods .

5. Comparative Analysis of Biological Activity

| Characteristic | Phenolphthalein Monophosphate | Other Phosphorylated Compounds |

|---|---|---|

| Enzymatic Substrate | Yes | Varies |

| Carcinogenic Potential | Yes | Depends on compound |

| Use in Diagnostics | High | Moderate to High |

| Bioautography Enhancement | Yes | Limited |

6. Conclusion

This compound exhibits significant biological activity primarily through its role as a substrate for alkaline phosphatase and its applications in diagnostic assays. However, caution is warranted due to its potential toxicity and carcinogenic properties. Ongoing research is essential to further elucidate its mechanisms of action and explore safer alternatives or modifications that retain its beneficial properties while minimizing health risks.

特性

IUPAC Name |

cyclohexanamine;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O7P.2C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;2*7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);2*6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANAZWFQWVNYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14815-59-9 | |

| Record name | 3,3-bis(p-hydroxyphenyl)-3H-isobenzofuran-1-one mono(dihydrogen phosphate), compound with cyclohexylamine (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。